1-Octadecylpyridin-1-ium bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecylpyridin-1-ium bromide can be synthesized through the quaternization of pyridine with octadecyl bromide. The reaction typically involves heating pyridine with octadecyl bromide in an anhydrous solvent such as acetone or acetonitrile. The reaction mixture is then stirred at elevated temperatures (around 90°C) for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The product is usually purified through recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical nucleophiles used in substitution reactions include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield products such as pyridine N-oxides.
Substitution: Substitution reactions can produce various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-Octadecylpyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: this compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Octadecylpyridin-1-ium bromide involves its interaction with cell membranes and lipid bilayers. Due to its amphiphilic nature, it can insert itself into lipid bilayers, disrupting their structure and affecting membrane fluidity. This property makes it useful in studying membrane dynamics and in drug delivery applications.
Comparison with Similar Compounds
1-Dodecylpyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-Hexadecylpyridin-1-ium bromide: Another similar compound with a slightly shorter alkyl chain than 1-Octadecylpyridin-1-ium bromide.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique amphiphilic properties. This makes it particularly effective in applications involving lipid bilayers and surfactant formulations .
Properties
IUPAC Name |
1-octadecylpyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASKPRUFDKACZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548400 | |
Record name | 1-Octadecylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7552-23-0 | |
Record name | 1-Octadecylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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